molecular formula C9H9NO3 B169075 3,5-Dimethyl-4-nitrobenzaldehyde CAS No. 18515-18-9

3,5-Dimethyl-4-nitrobenzaldehyde

Cat. No. B169075
CAS RN: 18515-18-9
M. Wt: 179.17 g/mol
InChI Key: SJMJTTXKHFIOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-nitrobenzaldehyde (DMNB) is a yellow crystalline compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of other compounds, as a fluorescent probe, and as a tool for studying enzyme kinetics.

Mechanism Of Action

The mechanism of action of 3,5-Dimethyl-4-nitrobenzaldehyde is related to its ability to act as a substrate for enzymes such as esterases and proteases. When these enzymes cleave 3,5-Dimethyl-4-nitrobenzaldehyde, a fluorescent product is produced, which can be measured to determine enzyme activity. The exact mechanism of the fluorescence reaction is not fully understood, but it is thought to involve the formation of a highly fluorescent intermediate.

Biochemical And Physiological Effects

3,5-Dimethyl-4-nitrobenzaldehyde does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,5-Dimethyl-4-nitrobenzaldehyde is its versatility and usefulness in a variety of scientific research applications. It is a relatively simple compound to synthesize, and it is readily available from chemical suppliers. However, one of the main limitations of 3,5-Dimethyl-4-nitrobenzaldehyde is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving 3,5-Dimethyl-4-nitrobenzaldehyde. One area of research that is currently being explored is the use of 3,5-Dimethyl-4-nitrobenzaldehyde as a tool for studying enzyme kinetics in living cells. Another area of research is the development of new fluorescent probes based on the structure of 3,5-Dimethyl-4-nitrobenzaldehyde, which could be used for a variety of applications in cell biology and biochemistry. Additionally, the synthesis of new compounds based on the structure of 3,5-Dimethyl-4-nitrobenzaldehyde could lead to the development of new drugs or other therapeutic agents.

Synthesis Methods

3,5-Dimethyl-4-nitrobenzaldehyde can be synthesized in a few different ways, but one of the most common methods involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with thionyl chloride. This reaction produces 3,5-dimethyl-4-nitrobenzoyl chloride, which is then reacted with sodium acetate and acetic anhydride to produce 3,5-Dimethyl-4-nitrobenzaldehyde.

Scientific Research Applications

3,5-Dimethyl-4-nitrobenzaldehyde is widely used in scientific research due to its versatility and usefulness in a variety of applications. One of the most common uses of 3,5-Dimethyl-4-nitrobenzaldehyde is as a fluorescent probe for measuring enzyme kinetics. 3,5-Dimethyl-4-nitrobenzaldehyde can be used to measure the activity of enzymes such as esterases and proteases, as it is cleaved by these enzymes to produce a fluorescent product. 3,5-Dimethyl-4-nitrobenzaldehyde is also used in the synthesis of other compounds, such as 3,5-dimethyl-4-nitrophenylhydrazine, which is used as a reagent for detecting carbonyl groups in organic compounds.

properties

CAS RN

18515-18-9

Product Name

3,5-Dimethyl-4-nitrobenzaldehyde

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3,5-dimethyl-4-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3

InChI Key

SJMJTTXKHFIOEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=O

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=O

synonyms

3,5-DiMethyl-4-nitrobenzaldehyde

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.